REACTION_CXSMILES
|
C[Si]([N:5]=[N+]=[N-])(C)C.[N:8]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:9]=1[C:10]([O:12][C:13]2=[O:18])=[O:11].C(O)C>C(Cl)(Cl)Cl>[NH:5]1[C:9]2[N:8]=[CH:17][CH:16]=[CH:15][C:14]=2[C:13](=[O:18])[O:12][C:10]1=[O:11]
|
Name
|
|
Quantity
|
89.1 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=[N+]=[N-]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=O)OC(C2=CC=C1)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until nitrogen evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(around 30 minutes)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
with stirring for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
a precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The solid was stirred in cold acetonitrile (850 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(OC(C2=C1N=CC=C2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |